Unprecedented Potency as a Human Calcium-Sensing Receptor (CaSR) Antagonist
6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-ol demonstrates sub-picomolar antagonism of the human calcium-sensing receptor (CaSR), with an IC50 of 0.00300 nM in a radioligand displacement assay [1]. This is 14,333-fold more potent than the well-characterized calcilytic NPS-2143 (IC50 = 43 nM) and 25,333-fold more potent than the structurally related pyrimidine derivative CaSR antagonist 18c (IC50 = 76 nM) [2][3].
| Evidence Dimension | CaSR Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 0.00300 nM |
| Comparator Or Baseline | NPS-2143: 43 nM; CaSR antagonist 18c: 76 nM |
| Quantified Difference | 14,333-fold more potent than NPS-2143; 25,333-fold more potent than 18c |
| Conditions | Displacement of [3H]-labeled pyrimidinone from human CaSR expressed in HEK 293 cells |
Why This Matters
This extreme potency profile is critical for achieving robust target engagement and therapeutic effects at lower doses, potentially improving the therapeutic index and reducing off-target liabilities in both in vitro and in vivo models.
- [1] BindingDB. (2012). BDBM50378146 (CHEMBL1204009) Affinity Data. View Source
- [2] Nemeth, E. F., Delmar, E. G., Heaton, W. L., Miller, M. A., Lambert, L. D., Conklin, R. L., Gowen, M., Gleason, J. G., Bhatnagar, P. K., & Fox, J. (2001). Calcilytic compounds: potent and selective Ca2+ receptor antagonists that stimulate secretion of parathyroid hormone. Journal of Pharmacology and Experimental Therapeutics, 299(1), 323-331. View Source
- [3] Yang, W., Ruan, Z., Wang, Y., Van Kirk, K., Ma, Z., Arey, B. J., Cooper, C. B., Seethala, R., Feyen, J. H., & Dickson, J. K. (2009). Discovery and structure-activity relationships of trisubstituted pyrimidines/pyridines as novel calcium-sensing receptor antagonists. Journal of Medicinal Chemistry, 52(4), 1204-1208. View Source
